1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine
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Overview
Description
1-[2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a triazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions, where a suitable trifluoroethylating agent reacts with the triazole derivative.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
1-[2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoroethyl group may enhance the compound’s binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. These features contribute to the compound’s overall activity and efficacy in various applications.
Comparison with Similar Compounds
- 1-[2-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine
- 1-[2-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine
Comparison: Compared to these similar compounds, 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine is unique due to the presence of the 1,2,3-triazole ring, which can confer different chemical reactivity and biological activity. The trifluoroethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
2758004-96-3 |
---|---|
Molecular Formula |
C5H7F3N4 |
Molecular Weight |
180.1 |
Purity |
95 |
Origin of Product |
United States |
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